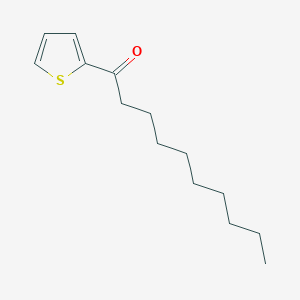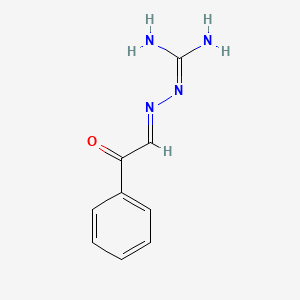![molecular formula C4H9ClNO4P B14435642 [1-(2-Chloroacetamido)ethyl]phosphonic acid CAS No. 82684-74-0](/img/structure/B14435642.png)
[1-(2-Chloroacetamido)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloroacetamido)ethyl]phosphonic acid: is a chemical compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further substituted with a chloroacetamido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)ethyl]phosphonic acid typically involves the reaction of chloroacetyl chloride with ethylamine to form 2-chloroacetamidoethylamine. This intermediate is then reacted with phosphorous acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2-Chloroacetamido)ethyl]phosphonic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Chloroacetamido)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic phosphate groups, making it useful in the study of enzyme mechanisms and inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of [1-(2-Chloroacetamido)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves the formation of stable complexes with metal ions or other cofactors present in the enzyme .
Comparación Con Compuestos Similares
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phosphonic acid derivatives: Such as aminophosphonic acids, which are used in various applications including agriculture and medicine.
Uniqueness: What sets [1-(2-Chloroacetamido)ethyl]phosphonic acid apart from similar compounds is its unique combination of a chloroacetamido group and a phosphonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Propiedades
Número CAS |
82684-74-0 |
|---|---|
Fórmula molecular |
C4H9ClNO4P |
Peso molecular |
201.54 g/mol |
Nombre IUPAC |
1-[(2-chloroacetyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C4H9ClNO4P/c1-3(11(8,9)10)6-4(7)2-5/h3H,2H2,1H3,(H,6,7)(H2,8,9,10) |
Clave InChI |
WLNZLLXWXUEJOH-UHFFFAOYSA-N |
SMILES canónico |
CC(NC(=O)CCl)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)



![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)


![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)


![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

